molecular formula C₁₁H₁₁NO₃ B1145177 α-Amino-2-Benzofuranacetic Acid Methyl Ester CAS No. 1822542-50-6

α-Amino-2-Benzofuranacetic Acid Methyl Ester

Cat. No.: B1145177
CAS No.: 1822542-50-6
M. Wt: 205.21
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Description

α-Amino-2-Benzofuranacetic Acid Methyl Ester: is a chemical compound with the molecular formula C11H11NO3. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of α-Amino-2-Benzofuranacetic Acid Methyl Ester typically involves the esterification of the corresponding α-amino acid with methanol in the presence of a catalyst. One common method uses trimethylchlorosilane (TMSCl) as a catalyst, which facilitates the esterification process under mild conditions and yields the desired product in good to excellent yields .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: α-Amino-2-Benzofuranacetic Acid Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, α-Amino-2-Benzofuranacetic Acid Methyl Ester serves as a building block for the synthesis of more complex molecules. It is used in the preparation of peptidomimetics and other bioactive compounds .

Biology and Medicine: It is investigated for its potential as a drug candidate for various diseases, including cancer and viral infections .

Industry: In the materials science industry, this compound is used in the development of novel materials with unique properties. Its derivatives are explored for their potential use in electronic devices and sensors.

Mechanism of Action

The mechanism of action of α-Amino-2-Benzofuranacetic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

    Benzofuran: A parent compound with a similar structure but lacking the amino and ester functional groups.

    Benzothiophene: A sulfur analog of benzofuran with similar biological activities.

    Indole: A structurally related compound with a nitrogen atom in the heterocyclic ring.

Uniqueness: α-Amino-2-Benzofuranacetic Acid Methyl Ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its amino and ester groups make it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

CAS No.

1822542-50-6

Molecular Formula

C₁₁H₁₁NO₃

Molecular Weight

205.21

Origin of Product

United States

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